molecular formula C8H14O2 B3006038 3-(2,2-Dimethylcyclopropyl)propanoic acid CAS No. 124201-52-1

3-(2,2-Dimethylcyclopropyl)propanoic acid

Cat. No.: B3006038
CAS No.: 124201-52-1
M. Wt: 142.198
InChI Key: JPXNJPGDQKWXFP-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylcyclopropyl)propanoic acid is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol . This compound features a cyclopropyl ring substituted with two methyl groups, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylcyclopropyl)propanoic acid typically involves the cyclopropanation of an appropriate precursor followed by carboxylation. One common method is the reaction of 2,2-dimethylcyclopropylmethanol with a carboxylating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylcyclopropyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,2-Dimethylcyclopropyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylcyclopropyl)propanoic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Dimethylcyclopropyl)propanoic acid is unique due to its specific substitution pattern on the cyclopropyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

3-(2,2-Dimethylcyclopropyl)propanoic acid is a compound that has garnered interest in various biological studies due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₄O₂
  • Molecular Weight : 142.20 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit activity by modulating enzyme functions or influencing receptor interactions.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.
  • Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), which play a crucial role in various physiological processes.

Case Study 1: Insecticidal Properties

A recent study investigated the insecticidal activity of various compounds against Aedes aegypti, a vector for several viral diseases. Although this compound was not the primary focus, it was included in a broader screening of related compounds. The study highlighted the necessity for new insecticides due to resistance against current chemical agents.

  • Findings : The study emphasized the importance of structural features in determining biological efficacy, noting that compounds with specific substituents exhibited enhanced activity against mosquito larvae.

Case Study 2: Toxicological Profile

Another aspect of research focused on the safety profile of this compound. Toxicological assessments were conducted to evaluate its effects on mammalian cells and potential systemic toxicity.

  • Results : The compound demonstrated low cytotoxicity in vitro at concentrations up to 1000 µM. In vivo studies indicated no significant adverse effects on vital organs at therapeutic doses, suggesting a favorable safety profile for further development.

Data Summary

StudyBiological ActivityConcentrationResults
Insecticidal ActivityLarvicidal against Aedes aegyptiLC50: 28.9 µMEffective but requires further optimization
Toxicity AssessmentCytotoxicity in mammalian cellsUp to 1000 µMLow cytotoxicity observed

Properties

IUPAC Name

3-(2,2-dimethylcyclopropyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(2)5-6(8)3-4-7(9)10/h6H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXNJPGDQKWXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1CCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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